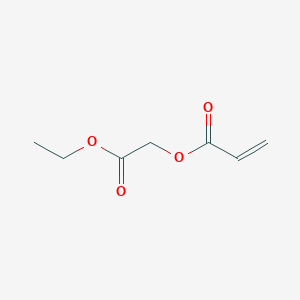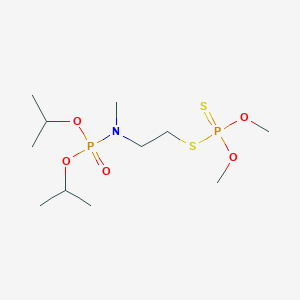
Octafluorotrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Octafluorotrisilane can be synthesized through the reaction of silicon-based compounds with fluorinating agents. One common method involves treating Trisilane,1,1,1,2,2,3,3,3-octamethoxy- with boron trifluoride (BF3) in a sealed tube . This reaction requires strict control of reaction conditions to ensure high purity and yield of the product . Industrial production methods often involve similar fluorination reactions, with careful monitoring of temperature and pressure to optimize the process .
Analyse Chemischer Reaktionen
Octafluorotrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form silicon oxides.
Reduction: Reduction reactions can convert it into lower fluorinated silanes.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octafluorotrisilane has several scientific research applications:
Wirkmechanismus
The mechanism of action of Octafluorotrisilane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in bond formation and cleavage. The pathways involved in its reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Octafluorotrisilane can be compared with other similar compounds such as:
Octachlorotrisilane (Cl8Si3): Similar in structure but contains chlorine atoms instead of fluorine.
Hexafluorodisilane (F6Si2): Contains fewer silicon and fluorine atoms.
Tetrafluorosilane (SiF4): A simpler compound with only one silicon atom.
This compound is unique due to its higher fluorine content and the presence of three silicon atoms, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
14521-14-3 |
|---|---|
Molekularformel |
F8Si3 |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
difluoro-bis(trifluorosilyl)silane |
InChI |
InChI=1S/F8Si3/c1-9(2,3)11(7,8)10(4,5)6 |
InChI-Schlüssel |
VQKBYKIKHWSKDL-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si](F)(F)[Si](F)(F)[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
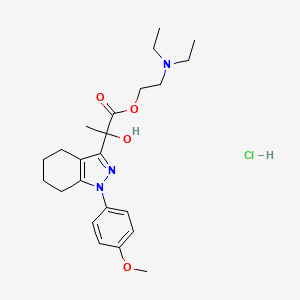
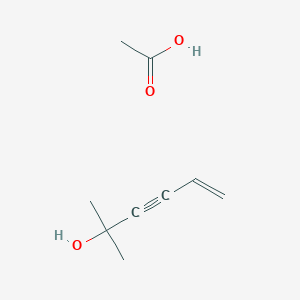
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
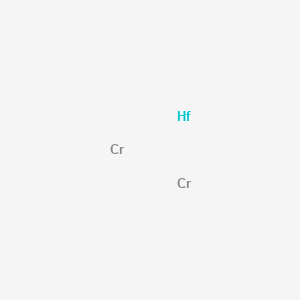
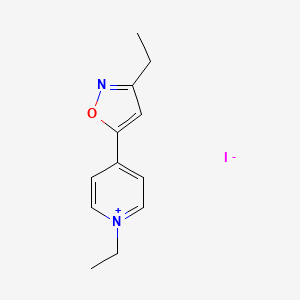
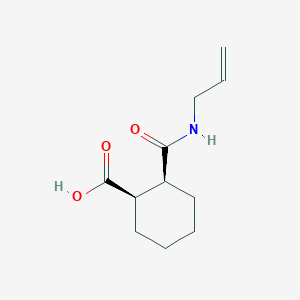
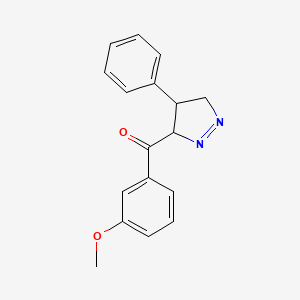

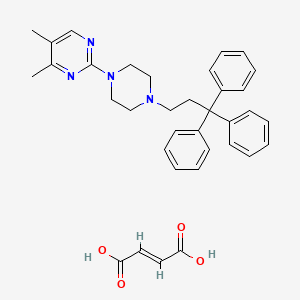
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
